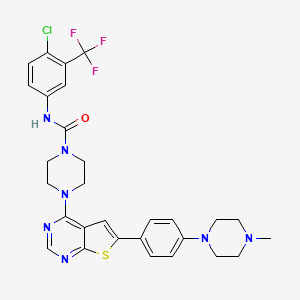
Irigenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irigenol: is a naturally occurring hexahydroxy flavonoid derived from plants, particularly those in the Leguminosae family . It is known for its biological activity, including its role as an inhibitor of regulator of G-protein signaling 17 (RGS17) . This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of irigenol involves several steps, starting from commercially available precursors. One common synthetic route includes the use of carene as a starting material, which undergoes a series of reactions including chlorination, ozonolysis, and radical reduction . The intermediate compounds are then subjected to aldol reactions, Pauson-Khand cyclization, and pinacol rearrangement to form the final this compound structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Irigenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like osmium tetroxide (OsO4) to introduce hydroxyl groups.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound structure using reagents like N-chlorosuccinimide (NCS).
Common reagents and conditions used in these reactions include:
Oxidizing agents: Osmium tetroxide (OsO4), selenium dioxide (SeO2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: N-chlorosuccinimide (NCS), bromine (Br2)
Major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound.
Scientific Research Applications
Irigenol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid chemistry and its reactivity.
Mechanism of Action
The mechanism of action of irigenol involves its interaction with molecular targets such as RGS17. This compound inhibits the activity of RGS17, which regulates G-protein signaling pathways . This inhibition can modulate various cellular processes, including cell proliferation and apoptosis, making this compound a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Irigenol is unique among flavonoids due to its specific inhibition of RGS17. Similar compounds include other hexahydroxy flavonoids and derivatives such as:
Quercetin: A flavonoid with antioxidant properties but different molecular targets.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities but distinct mechanisms of action.
Myricetin: A flavonoid with similar hydroxylation patterns but different biological activities.
This compound’s specificity for RGS17 inhibition sets it apart from these similar compounds, highlighting its potential for targeted therapeutic applications .
Properties
Molecular Formula |
C15H10O8 |
|---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
5,6,7-trihydroxy-3-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O8/c16-7-1-5(2-8(17)13(7)20)6-4-23-10-3-9(18)14(21)15(22)11(10)12(6)19/h1-4,16-18,20-22H |
InChI Key |
DFURNQJNFBMYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl N-[(2S)-3-{[2-(acetylsulfanyl)ethoxy][(R)-amino(phenyl)methyl]phosphoryl}-2-(4-biphenylylmethyl)propanoyl]-L-alaninate](/img/structure/B10823849.png)


![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-5-methyl-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B10823866.png)
![[(1R,5S)-3-bicyclo[3.3.1]nonanyl]methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate](/img/structure/B10823868.png)
![4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10823870.png)

![(2-(((5S,8S,10aR)-8-(((S)-5-Amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl)carbamoyl)-3-(8-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oct-7-ynoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)carbamoyl)-1H-indole-5-carbonyl)phosphonic acid](/img/structure/B10823885.png)

